molecular formula C25H29FN4O5 B608732 Cathepsin S Inhibitor CAS No. 1373215-15-6

Cathepsin S Inhibitor

カタログ番号 B608732
CAS番号: 1373215-15-6
分子量: 484.5284
InChIキー: NDEBZCZEAVMSQF-GOTSBHOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cathepsin S is a lysosomal cysteine protease that has been implicated in the preparation of MHC class II alpha-beta heterodimers for antigen presentation to CD4+ T lymphocytes . It is considered a potential target for autoimmune disease therapy . It is a key enzyme for the degradation of the class II-associated invariant chain, a process that is required for effective antigen loading of class II molecules . CatS regulates antigen processing and presentation, enhancing major histocompatibility class II (MHCII) expression and antigen loading on myeloid endothelial and epithelial cells, including cancer epithelia .


Molecular Structure Analysis

The three-dimensional crystal structures of human cathepsin S in complex with potent covalent inhibitors have been determined . These include the aldehyde inhibitor 4-morpholinecarbonyl-Phe- (S-benzyl)Cys-Psi (CH=O), and the vinyl sulfone irreversible inhibitor 4-morpholinecarbonyl-Leu-Hph-Psi (CH=CH-SO (2)-phenyl) at resolutions of 1.8 and 2.0 A, respectively .


Chemical Reactions Analysis

The overall interaction of cathepsin S with RO5444101 is more stable and involves more protein–molecule interactions than the interactions of the inhibitor with the other cathepsins . This highlights the influence of click handle positioning on probe efficacy .


Physical And Chemical Properties Analysis

The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .

科学的研究の応用

  • Cancer Immunotherapy

    • Results : Targeted CatS inhibition promotes anti-cancer immunity by modulating the tumor microenvironment .
  • Rheumatoid Arthritis (RA)

    • Summary : In a mouse model of RA, pharmacological CatS inhibition reduced disease progression and scoring, suggesting a potential positive effect in targeting CatS in RA .
  • Autoimmune Tissue Injury

    • Results : Improved control over autoimmune responses .
  • Brain Metastasis in Breast Cancer

    • Results : Insights into brain metastasis mechanisms .
  • Diagnostic and Prognostic Potential

    • Results : Improved disease outcomes .
  • Therapeutic Strategies in Cancer

    • Results : Potential therapeutic benefits in cancer immunotherapy .

Safety And Hazards

Cathepsin S inhibitors may emit toxic fumes such as carbon monoxide . Avoid inhalation and contact with skin, eyes, and clothing; the material may be an irritant .

将来の方向性

The inhibition of tumor-associated cathepsins, especially cathepsin S (CatS), has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the TME . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable . The targeting of these inhibitors to TAM is now more feasible using nanocarriers that are functionalized for a directed delivery . This review discusses the role of CatS in the immunological tumor microenvironment and upcoming possibilities for a nanocarrier-mediated delivery of potent and selective CatS inhibitors to TAM and related APC to promote anti-tumor immunity .

特性

IUPAC Name

[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEBZCZEAVMSQF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737323
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide

CAS RN

1373215-15-6
Record name LY-3000328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-3000328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC1c2cc(N3CCN(C4COC4)CC3)ccc2OCC1O)c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
1,090
Citations
K Saegusa, N Ishimaru, K Yanagi… - The Journal of …, 2002 - Am Soc Clin Investig
… inhibited by the incubation with cathepsin S inhibitor (Clik60). In … In this study, the treatment with cathepsin S inhibitor was … results indicate that cathepsin S inhibitor plays an important …
Number of citations: 211 www.jci.org
JO Link, S Zipfel - Current opinion in drug discovery & development, 2006 - europepmc.org
… An oral cathepsin S inhibitor that blocks MHCII antigen presentation could result in a T-cell-… This review focuses on advances in cathepsin S inhibitor utility and design since January of …
Number of citations: 62 europepmc.org
A Lee-Dutra, DK Wiener, S Sun - Expert opinion on therapeutic …, 2011 - Taylor & Francis
… cathepsin S inhibitor … Celera Genomics initiates Phase I clinical trial for cathepsin S inhibitor for the treatment of psoriasis. Available from: https://www.celera.com/celera/pr_1127168705; …
Number of citations: 68 www.tandfonline.com
Y Kawato, H Fukahori, K Nakamura, A Kanno… - European Journal of …, 2022 - Elsevier
… Therapeutic dosing of an orally active, selective cathepsin S inhibitor suppresses disease in models of … Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity …
Number of citations: 4 www.sciencedirect.com
PK Jadhav, MA Schiffler, K Gavardinas… - ACS medicinal …, 2014 - ACS Publications
… Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects. British Journal of Clinical Pharmacology 2014, 78 (6) , 1334-1342. https://doi.org/…
Number of citations: 52 pubs.acs.org
CD Payne, MA Deeg, M Chan, LH Tan… - British journal of …, 2014 - Wiley Online Library
… Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in … the peer-reviewed literature of administration of a specific cathepsin S inhibitor to human subjects. …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
V Leroy, S Thurairatnam - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
… The possibility of using a cathepsin S inhibitor to regulate overactive immune responses was confirmed, in vivo, with the use of cathepsin S inhibitor CLIK-60 (compound 1) in a murine …
Number of citations: 39 www.tandfonline.com
M Baugh, D Black, P Westwood, E Kinghorn… - Journal of …, 2011 - Elsevier
The purpose of the study was to examine the potential of inhibition of cathepsin S as a treatment for autoimmune diseases. A highly selective cathepsin S inhibitor, CSI-75, was shown to …
Number of citations: 73 www.sciencedirect.com
RL Thurmond, S Sun, CA Sehon, SM Baker… - … of Pharmacology and …, 2004 - ASPET
… More definitive evidence for this can be seen with our selective cathepsin S inhibitor where … , and one would expect the potency of a cathepsin S inhibitor to be similar to that in JY or Raji …
Number of citations: 77 jpet.aspetjournals.org
JC Lorenz, CA Busacca, XW Feng… - The Journal of …, 2010 - ACS Publications
… In summary, we have developed a robust, economic, and scalable asymmetric synthesis of a potent cathepsin S inhibitor. New technologies for Claisen rearrangement, olefination, and …
Number of citations: 40 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。